Bacopaside X

Descripción

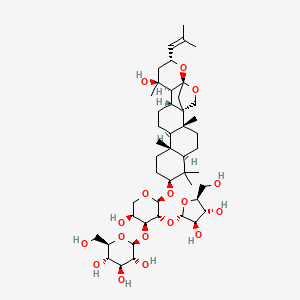

from the whole plant of Bacopa monniera; structure in first source

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANQPHKSRUUPKK-GPUGMLHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442623 | |

| Record name | Bacopaside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94443-88-6 | |

| Record name | Bacopaside X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094443886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacopaside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOPASIDE X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1040545PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating Bacopaside X from Ziziphus joazeiro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodology for the targeted isolation of Bacopaside X, a saponin with significant antifungal properties, from the leaves of Ziziphus joazeiro. The procedures outlined are based on established scientific literature and are intended to offer a detailed protocol for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ziziphus joazeiro, a plant native to Brazil, has been traditionally used for its medicinal properties, including its application against fungal infections. Recent research has identified this compound, a jujubogenin saponin, as a key bioactive constituent responsible for this antifungal activity. This document details the systematic approach for the extraction, fractionation, and purification of this compound, culminating in a high-purity compound suitable for further biological and pharmacological evaluation.

Experimental Protocols

The isolation of this compound from Ziziphus joazeiro leaves involves a multi-step process, including initial extraction, liquid-liquid partitioning, and a final purification step using High-Speed Countercurrent Chromatography (HSCCC).

Plant Material and Extraction

-

Plant Material: Fresh leaves of Ziziphus joazeiro are collected and identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Extraction: The dried and powdered leaves are subjected to maceration with a hydroethanolic solution (e.g., 70% ethanol) at room temperature. The mixture is periodically agitated over several days to ensure efficient extraction of secondary metabolites. The resulting extract is then filtered and concentrated under reduced pressure to yield the crude hydroethanolic extract.

Liquid-Liquid Partitioning

The crude hydroethanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity.

-

A typical partitioning scheme would involve successive extractions with petroleum ether, followed by n-butanol.

-

The n-butanolic fraction, which is enriched with saponins, is selected for further purification. This fraction is concentrated under reduced pressure.

High-Speed Countercurrent Chromatography (HSCCC) Purification

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products.

-

Solvent System Selection: A suitable biphasic solvent system is crucial for successful HSCCC separation. For the isolation of this compound, a two-phase solvent system of ethyl acetate: n-butanol:water (1:0.4:1, v/v/v) has been shown to be effective.[1][2]

-

pH-Zone Refining: To enhance the purity and recovery of the target compound, pH-zone refining chromatography can be employed. In this technique, a retaining base (e.g., ammonia) is added to the stationary phase, and an eluting acid (e.g., trifluoroacetic acid) is added to the mobile phase. For the isolation of this compound, the sample solution is made alkaline (pH 8.0) before injection.[1][2]

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase.

-

The apparatus is then rotated at a specific speed (e.g., 860 rpm), and the mobile phase is pumped through the column.

-

After the system reaches hydrodynamic equilibrium, the sample solution is injected.

-

The effluent from the column is continuously monitored by a UV detector, and fractions are collected.

-

-

Analysis of Fractions: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing high-purity this compound.

Structural Confirmation

The structure of the isolated this compound is confirmed using spectroscopic techniques, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Quantitative Data

The following tables summarize the quantitative data associated with the isolation and activity of this compound from Ziziphus joazeiro.

Table 1: HSCCC Parameters and Results

| Parameter | Value |

| Solvent System | Ethyl acetate: n-butanol:water (1:0.4:1, v/v/v) |

| Stationary Phase Retention | 81% |

| Purity of Isolated this compound | >95% (by HPLC) |

Table 2: Antifungal Activity of this compound

| Fungal Species | MIC (Minimum Inhibitory Concentration) |

| Candida spp. | 156–625 µg/mL |

Note: The antifungal activity of the isolated this compound was reported to be up to 20-fold more active than the crude extract or the n-butanolic fraction.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Ziziphus joazeiro.

Caption: Workflow for the isolation of this compound.

Proposed Antifungal Signaling Pathway

The antifungal activity of saponins like this compound is primarily attributed to their interaction with the fungal cell membrane. The following diagram depicts the proposed mechanism of action.

Caption: Antifungal mechanism of this compound.

Conclusion

The targeted isolation of this compound from Ziziphus joazeiro using High-Speed Countercurrent Chromatography offers a robust and efficient method for obtaining this high-purity antifungal saponin. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound in the development of new antifungal agents. The elucidated mechanism of action, involving the disruption of the fungal cell membrane, highlights a promising avenue for combating fungal infections.

References

Introduction to Bacopa monnieri and its Saponins (Bacosides)

An In-depth Technical Guide to the Saponin Composition Analysis of Bacopa monnieri

Bacopa monnieri (L.) Wettst., commonly known as Brahmi, is a perennial creeping herb extensively used in traditional Ayurvedic medicine as a nervine tonic to enhance memory and intellect.[1] The primary bioactive constituents responsible for its nootropic effects are a complex mixture of triterpenoid saponins, collectively referred to as bacosides.[2][3] These saponins are dammarane-type glycosides, with jujubogenin or pseudojujubogenin as the aglycone moiety.[4]

The most significant of these compounds is Bacoside A, which is itself a mixture of four major saponin glycosides: bacoside A3, bacopaside II, bacopasaponin C, and the jujubogenin isomer of bacopasaponin C.[5][6] Bacoside B is another major component, differing from Bacoside A in its optical rotation and comprising bacopaside IV, V, N1, & N2.[6] The quantitative and qualitative composition of these bacosides can vary significantly based on the plant's geographical origin, harvest season, and the specific plant part analyzed.[5][7] This guide provides a technical overview of the quantitative analysis, experimental protocols, and relevant biological pathways associated with Bacopa monnieri saponins.

Quantitative Analysis of Saponin Composition

The concentration of individual and total saponins is a critical quality parameter for standardizing Bacopa monnieri extracts for research and pharmaceutical applications. The data presented below, compiled from various analytical studies, highlights the natural variability of these compounds.

Table 1: Quantitative Distribution of Major Bacosides in Bacopa monnieri

| Bacoside/Saponin | Plant Part | Concentration Range (% w/w, Dry Weight) | Analytical Method | Reference |

| Bacoside A3 | Whole Plant | 0.14 - 0.85% | HPLC | [5] |

| Bacopaside II | Whole Plant | 0.12 - 0.69% | HPLC | [5] |

| Jujubogenin isomer of Bacopasaponin C | Whole Plant | 0.05 - 0.72% | HPLC | [5] |

| Bacopasaponin C | Whole Plant | 0.05 - 0.44% | HPLC | [5] |

| Bacoside A | Stolons | ~0.95% (9.54 mg/g) | HPLC | [8] |

| Bacoside A | Leaves (Young) | ~0.82% (8.23 mg/g) | HPLC | [8] |

| Bacoside A | Roots | ~0.45% (4.48 mg/g) | HPLC | [8] |

| Bacoside A | Flowers | ~0.19% (1.91 mg/g) | HPLC | [8] |

| Total Saponins | Whole Plant / Extracts | 5.1 - 22.17% | HPLC | [9][10] |

Table 2: Comparison of Saponin Content in Different Bacopa monnieri Extracts

| Extraction Method/Solvent | Total Saponin Content (%) | Yield of Extract (%) | Key Finding | Reference |

| Maceration (Methanol) | Not specified | 27.89% | Highest extract yield | [11] |

| Percolation (Ethanol, after water soak) | 19.28% | Not specified | Highest total saponin content | [11] |

| Soxhlet Extraction (95% Methanol) | Not specified | Not specified | Common lab-scale method | [12] |

| Ultrasonication (Methanol, 60°C) | Optimized for fingerprinting | Not specified | Efficient for analytical sample prep | [13] |

| Sequential Polarity Gradient | 93.6% (in purified fraction) | 3.46% (yield of purified bacoside A from crude extract) | Achieves high purity of Bacoside A | [14] |

Experimental Protocols for Saponin Analysis

Accurate quantification of bacosides requires robust and validated analytical methods. The following sections detail common protocols for the extraction and analysis of these compounds.

Extraction of Saponins (Soxhlet Method)

This protocol is a standard laboratory procedure for obtaining a crude saponin-rich extract from dried plant material.[12]

-

Preparation : Weigh approximately 15 g of finely powdered, dried Bacopa monnieri plant material.

-

Extraction : Place the powder into a cellulose thimble and position it within a Soxhlet extractor.

-

Solvent Addition : Add 400 mL of 95% methanol to the round-bottom flask.[12]

-

Reflux : Assemble the apparatus and heat the solvent to 50°C. Allow the extraction to proceed for at least 3 hours, ensuring continuous siphoning of the solvent over the plant material.

-

Concentration : After extraction, filter the resulting solution (marc). Concentrate the filtrate to dryness using a rotary evaporator under vacuum to obtain the crude extract.

-

Storage : Store the dried extract in an airtight container at 4°C.

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification

HPTLC is a rapid and cost-effective method for the routine quantification of bacosides.[15][16][17]

-

Stationary Phase : Pre-coated silica gel 60 F254 aluminum plates.[15]

-

Sample Application : Apply standard and sample solutions as 6-8 mm bands using an automated applicator.

-

Mobile Phase : A common solvent system is Chloroform:Methanol:Water (18:9:0.6 v/v/v).[15] Another reported system is Dichloromethane:Methanol:Water (4.5:1.0:0.1 v/v/v).[16][17]

-

Development : Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Derivatization (for visualization) : After drying, spray the plate with an anisaldehyde-sulphuric acid reagent and heat at 105°C for 5-10 minutes.

-

Densitometric Analysis : Scan the plate using a TLC scanner. Quantification is typically performed at 540 nm (post-derivatization) or 225 nm.[15][16]

-

Validation : The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[16][17]

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is the most widely used method for the simultaneous separation and quantification of multiple bacosides, offering high resolution and sensitivity.[9][10][18]

-

Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][19]

-

Mobile Phase : An isocratic system can be composed of 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile in a ratio of 68.5:31.5 (v/v).[9][10] Another system uses 0.2% phosphoric acid and acetonitrile (65:35 v/v).[18]

-

Sample Preparation : Dissolve a known quantity of the dried extract in methanol or the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.[12][20]

-

Quantification : Calculate concentrations based on the peak areas of external standards of purified bacosides.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS, particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF), is a powerful tool for the structural characterization and unambiguous identification of known and novel saponins.[4][22]

-

Chromatography : Typically uses a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[22]

-

Ionization Source : Electrospray Ionization (ESI) is commonly used, operated in both positive and negative ion modes.

-

Mass Analyzer : QTOF or other high-resolution analyzers.

-

Key Application : Differentiating between isomeric saponins, such as those with jujubogenin and pseudojujubogenin aglycones, which can be distinguished by their specific fragmentation patterns in the positive ion mode.[4] The negative ion mode provides information about the sugar moieties attached to the aglycone.[4]

Signaling Pathways Modulated by Bacopa monnieri Saponins

The cognitive-enhancing effects of bacosides are attributed to their influence on multiple neuronal signaling pathways. They exhibit a multi-target mechanism of action that includes antioxidant, anti-inflammatory, and neurotransmitter-modulating effects.[3][[“]]

-

Neurotransmitter Modulation : Bacosides can modulate the release of key neurotransmitters like acetylcholine, serotonin, and dopamine, which are crucial for learning and memory.[3][24]

-

Antioxidant and Neuroprotective Effects : They enhance the brain's antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT).[25] This action protects neurons from oxidative damage, a key factor in neurodegeneration.[1][[“]]

-

Anti-inflammatory Action : Bacosides have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 from microglial cells, thereby reducing neuroinflammation.[3]

-

Reduction of β-Amyloid : Some studies suggest that Bacopa extracts can reduce the levels of amyloid-beta protein, a hallmark of Alzheimer's disease.[26]

-

Promotion of Neuronal Communication : Bacosides may promote the growth of nerve endings (dendrites), thereby enhancing synaptic communication.[24]

Conclusion

The saponins of Bacopa monnieri represent a complex but pharmacologically significant class of natural products. The standardization of Bacopa extracts is essential for ensuring consistent efficacy and safety, which relies on accurate and precise analytical techniques. HPLC remains the gold standard for quantification, while HPTLC offers a high-throughput alternative for quality control. Advanced methods like LC-MS are indispensable for detailed chemical profiling and isomer differentiation. A deeper understanding of the quantitative distribution of these saponins and their multi-target mechanisms of action will continue to drive future research and the development of novel therapeutics for cognitive health.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacopa monnieri - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. LC-ESI-QTOF-MS based screening and identification of isomeric jujubogenin and pseudojujubogenin aglycones in Bacopa monnieri extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

- 12. ijbpas.com [ijbpas.com]

- 13. phcog.com [phcog.com]

- 14. ukaazpublications.com [ukaazpublications.com]

- 15. ijpsonline.com [ijpsonline.com]

- 16. greenpharmacy.info [greenpharmacy.info]

- 17. greenpharmacy.info [greenpharmacy.info]

- 18. Determination of Saponin Glycosides in Bacopa monnieri by Reversed Phase High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 19. ijpsonline.com [ijpsonline.com]

- 20. ijfmr.com [ijfmr.com]

- 21. researchgate.net [researchgate.net]

- 22. scholars.direct [scholars.direct]

- 23. consensus.app [consensus.app]

- 24. mdpi.com [mdpi.com]

- 25. preprints.org [preprints.org]

- 26. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]

Bacopaside X: An In-depth Technical Guide on its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacopaside X, a key triterpenoid saponin derived from the medicinal plant Bacopa monnieri, has garnered significant scientific interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound in neuronal cells. It delves into its multifaceted roles in mitigating oxidative stress, inflammation, and apoptosis, and its modulation of critical signaling pathways, including the PI3K/Akt, MAPK/ERK, and Nrf2 pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the signaling cascades involved. The information presented herein is intended to support further research and drug development efforts aimed at leveraging the therapeutic potential of this compound for neurological disorders.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities. These actions collectively contribute to the preservation of neuronal integrity and function in the face of various cellular stressors.

Antioxidant and Anti-inflammatory Pathways

This compound demonstrates potent antioxidant properties by scavenging free radicals, reducing lipid peroxidation, and augmenting the endogenous antioxidant defense system.[[“]] It also exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[2]

A key mechanism in its antioxidant and anti-inflammatory action is the modulation of the Nrf2 pathway.[3] Under conditions of oxidative stress, this compound can promote the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification genes.[3][4] This leads to an upregulation of phase II antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), thereby strengthening the cellular defense against oxidative damage.[3]

Furthermore, this compound can suppress the activation of the pro-inflammatory transcription factor NF-κB.[5] By inhibiting NF-κB, this compound reduces the expression of inflammatory mediators like TNF-α and IL-6, thus dampening the neuroinflammatory response.[2]

Anti-apoptotic Signaling

This compound plays a crucial role in preventing programmed cell death, or apoptosis, in neuronal cells. It modulates the expression of key proteins in the apoptotic cascade, tipping the balance towards cell survival. One of the primary mechanisms is the regulation of the Bax/Bcl-2 ratio.[6] Bax is a pro-apoptotic protein that promotes cell death, while Bcl-2 is an anti-apoptotic protein that inhibits it. This compound has been shown to decrease the expression of Bax and increase the expression of Bcl-2, thereby preventing the initiation of the apoptotic process.[7]

Furthermore, this compound can inhibit the activity of caspases, which are a family of proteases that execute the final stages of apoptosis.[7] In particular, it has been shown to reduce the activity of caspase-3, a key executioner caspase.[7][8] By inhibiting caspase-3, this compound prevents the cleavage of essential cellular proteins and the dismantling of the cell.

Key Signaling Pathways Modulated by this compound

This compound influences several critical intracellular signaling pathways that are integral to neuronal survival, growth, and plasticity.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation.[9][10] Bacopaside I, a closely related compound, has been shown to activate this pathway, and it is likely that this compound acts through a similar mechanism.[11] Activation of the PI3K/Akt pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic targets, including GSK-3β and the FoxO family of transcription factors.[9][12] By activating the PI3K/Akt pathway, this compound promotes neuronal survival and protects against apoptotic cell death.[11]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is crucial for neuronal plasticity, learning, and memory.[13] While direct evidence for this compound is still emerging, extracts of Bacopa monnieri have been shown to modulate this pathway. The activation of the ERK pathway can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which is essential for the expression of genes involved in synaptic plasticity and neuronal survival.[13]

Effects on Amyloid-Beta Pathology

In the context of Alzheimer's disease, this compound has shown promise in combating the neurotoxic effects of amyloid-beta (Aβ) peptides.[14] It has been demonstrated that bacosides can inhibit the aggregation of Aβ into toxic fibrils and protect neurons from Aβ-induced cytotoxicity.[14][15][16] The neuroprotective mechanism against Aβ is multifaceted, involving the suppression of oxidative stress and the inhibition of acetylcholinesterase activity.[16] By reducing Aβ aggregation and its downstream toxic effects, this compound may help to preserve neuronal function in Alzheimer's disease models.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound and related bacosides on neuronal cells.

Table 1: Effects of Bacopa monnieri Extract on Oxidative Stress Markers

| Treatment | Concentration | Parameter | % Change vs. Control | Cell/Animal Model | Reference |

| B. monnieri Extract | 50 mg/kg | Lipid Peroxidation (LPO) | ↓ | Colchicine-treated rats | [17] |

| B. monnieri Extract | 50 mg/kg | Protein Carbonyls | ↓ | Colchicine-treated rats | [17] |

| B. monnieri Extract | 50 mg/kg | Superoxide Dismutase (SOD) | ↑ | Colchicine-treated rats | [17] |

| B. monnieri Extract | 50 mg/kg | Catalase (CAT) | ↑ | Colchicine-treated rats | [17] |

Table 2: Effects of Bacopa monnieri Extract on Apoptotic Markers

| Treatment | Concentration | Parameter | % Change vs. Control | Cell/Animal Model | Reference |

| B. monnieri Extract | 10, 25, 50 µg/mL | Caspase-3 Activity | ↓ | Staurosporine-treated SH-SY5Y cells | [8] |

| B. monnieri Extract | - | Bcl-2 | ↑ | Prenatally stressed rat offspring | [7] |

| B. monnieri Extract | - | Caspase-3 | ↓ | Prenatally stressed rat offspring | [7] |

Detailed Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the mechanism of action of this compound in neuronal cells.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying neuroprotection.

-

Culture Conditions: Cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control (e.g., DMSO). Cells are then incubated for the desired time period before being subjected to a neurotoxic insult (e.g., H2O2, amyloid-beta) or harvested for analysis.

Assessment of Neuronal Viability (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

After treatment, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

Cells are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control group.

-

Measurement of Oxidative Stress

-

Lipid Peroxidation (MDA Assay): Malondialdehyde (MDA) is a product of lipid peroxidation and is a commonly used marker of oxidative stress. The assay involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

-

Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay): 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry.

Analysis of Apoptosis

-

Caspase-3 Activity Assay: The activity of caspase-3 can be measured using a colorimetric or fluorometric assay that utilizes a specific caspase-3 substrate conjugated to a chromophore or fluorophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

-

Western Blotting for Apoptotic Proteins: The expression levels of pro- and anti-apoptotic proteins such as Bax and Bcl-2 can be determined by Western blotting. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Western Blotting for Signaling Pathway Proteins

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in a complex mixture.

-

Procedure:

-

Cells are lysed, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK).

-

The membrane is then incubated with a secondary antibody conjugated to HRP.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The band intensities are quantified using densitometry software.

-

Conclusion and Future Directions

This compound is a promising natural compound with a multimodal mechanism of action that confers significant neuroprotection. Its ability to combat oxidative stress, inflammation, and apoptosis, coupled with its modulation of key neuronal signaling pathways, makes it a strong candidate for further investigation as a therapeutic agent for a range of neurodegenerative and neurological disorders.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting more extensive in vivo studies to validate its efficacy and safety in animal models of neurological diseases.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize its delivery and bioavailability to the central nervous system.

-

Exploring the potential for synergistic effects when combined with other neuroprotective agents.

By addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for debilitating neurological conditions.

References

- 1. consensus.app [consensus.app]

- 2. mdpi.com [mdpi.com]

- 3. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. The Neurocognitive Effects of Bacopa monnieri and Cognitive Training on Markers of Brain Microstructure in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective effect of Bacopa monnieri on beta-amyloid-induced cell death in primary cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Silico Analysis of Bacopaside X: A Technical Guide to Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to evaluate the binding affinity of Bacopaside X, a triterpenoid saponin isolated from Bacopa monnieri. The document summarizes key quantitative data, details experimental protocols from published studies, and visualizes relevant biological pathways and workflows. This information is intended to serve as a valuable resource for researchers in the fields of computational drug discovery, neuropharmacology, and natural product chemistry.

Quantitative Data Summary: Binding Affinity of this compound

The following tables summarize the reported binding affinities of this compound with various protein targets, as determined by in silico and in vitro studies.

| Compound | Target Protein | Binding Affinity (Ki) | Reference |

| This compound | D1 Receptor | 9.06 µM | [1][2][3][4] |

| Bacoside A | D1 Receptor | 12.14 µM | [2][3] |

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| This compound | Caspase-3 | -8.8 | [5] |

| This compound | Tau-protein kinase I | -8.8 | [5] |

| Bacopasaponin G | Caspase-3 | -9.6 | [5] |

| Bacopaside III | Caspase-3 | -9.2 | [5] |

| Bacopasaponin N2 | Tau-protein kinase I | -9.1 | [5] |

| Donepezil (Reference) | Caspase-3 | -6.6 | [5] |

| Donepezil (Reference) | Tau-protein kinase I | -7.0 | [5] |

Experimental Protocols: Molecular Docking

The following sections detail the methodologies employed in the in silico analysis of this compound. These protocols are based on published research and provide a framework for replicating or building upon these studies.

Software and Tools

-

Molecular Docking: AutoDock, PyRx (a virtual screening tool that incorporates AutoDock Vina).[2][3][5]

-

Visualization: MGL (Molecular Graphics Laboratory) tools.[5]

-

Molecular Properties and ADMET Descriptors: Discovery Studio.[2][3]

Ligand and Receptor Preparation

-

Ligand Selection: Phytochemicals from Bacopa monnieri, including this compound and other bacosides, were selected for these studies.[5] The 3D structures of these ligands are typically retrieved from chemical databases or drawn using molecular modeling software.

-

Receptor Selection: Target proteins are chosen based on their relevance to specific neurological disorders. For instance, in the context of Alzheimer's disease, Caspase-3 (PDB ID: 3KJF) and Tau-protein kinase I (PDB ID: 1J1B) have been utilized.[5] For cognitive effects, CNS receptors such as 5-HT1A, 5-HT2A, D1, D2, and M1, as well as the enzyme acetylcholinesterase (AChE), have been targeted.[2][3]

-

Receptor Preparation: The 3D structures of the target proteins are obtained from the Protein Data Bank (PDB). Standard protein preparation steps are then performed, which typically include:

-

Removal of water molecules and existing ligands.

-

Addition of polar hydrogen atoms.

-

Assignment of Kollman charges.

-

The prepared protein structure is saved in the PDBQT file format for use with AutoDock.

-

Molecular Docking Procedure

The docking of this compound and other ligands to the target receptors is performed to predict the binding mode and affinity.

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are crucial for directing the docking simulation to the region of interest.

-

Docking Simulation: The molecular docking is executed using tools like PyRx or AutoDock.[5] These programs systematically explore various conformations and orientations of the ligand within the defined active site of the receptor, calculating the binding energy for each pose.

-

Analysis of Results: The output of the docking simulation provides the binding energy values (e.g., in kcal/mol) for different ligand poses. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed using software like MGL tools.[5]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for in silico analysis and the potential signaling pathways involving this compound.

References

- 1. This compound | CAS:94443-88-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri | PLOS One [journals.plos.org]

- 3. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

Unveiling the Pharmacological Blueprint of Bacopaside X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopaside X, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has emerged as a compound of significant interest in pharmacological research. As a constituent of Bacoside A, a mixture recognized for its cognitive-enhancing properties, this compound itself exhibits a distinct profile of anticancer, antifungal, and neuropharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its known interactions and potential mechanisms of action.

Pharmacodynamics

The primary pharmacodynamic interactions of this compound identified to date include its affinity for the dopamine D1 receptor and its cytotoxic effects on various cancer cell lines.

Neuropharmacological Activity: Dopamine D1 Receptor Binding

This compound has been shown to exhibit a binding affinity for the dopamine D1 receptor, suggesting a potential role in modulating dopaminergic pathways, which are crucial for cognition, learning, and memory.

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Kᵢ) |

| This compound | Dopamine D1 | 9.06 µM[1][2] |

Experimental Protocol: Radioligand Receptor Binding Assay (General)

The determination of the binding affinity of this compound for the D1 receptor was likely achieved through a competitive radioligand binding assay. While the specific protocol used in the reporting study is not detailed, a general methodology is as follows:

-

Receptor Preparation: Membranes from cells expressing the human dopamine D1 receptor are prepared. This typically involves homogenization of the cells in a suitable buffer followed by centrifugation to isolate the membrane fraction.[3]

-

Assay Setup: The assay is performed in a multi-well plate format. Each well contains the receptor preparation, a fixed concentration of a radiolabeled ligand known to bind to the D1 receptor (e.g., [³H]-SCH23390), and varying concentrations of the unlabeled test compound (this compound).[3][4]

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation time and temperature are optimized for the specific receptor and ligands.[3]

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound ligand.[3]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[3]

Signaling Pathway: Postulated Dopamine D1 Receptor Interaction

The binding of this compound to the D1 receptor suggests a potential modulation of downstream signaling cascades. The canonical D1 receptor signaling pathway involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines and has been shown to reduce tumor growth in a mouse model.[5][6] While the precise molecular mechanism remains to be fully elucidated, studies on related compounds suggest that the anticancer activity may involve the induction of cell cycle arrest and apoptosis.[7][8][9]

Quantitative Data: In Vitro Anticancer Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 14.3[6] |

| SHG44 | Glioma | 15.9[6] |

| HCT8 | Colon Cancer | 9.8[6] |

| A549 | Lung Cancer | 9.7[6] |

| PC3M | Prostate Cancer | 10.1[6] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines were determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: IC50 Determination

Antifungal Activity

This compound has demonstrated inhibitory activity against several pathogenic fungi.

Quantitative Data: Antifungal Activity (MIC)

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 50[6][10] |

| Cryptococcus neoformans | 50[6][10] |

| Aspergillus fumigatus | 50[6][10] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is typically determined using a broth microdilution method according to established guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.

-

Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature and for a duration suitable for the growth of the specific fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Pharmacokinetics

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not yet well-documented. However, research on triterpenoid saponins from Bacopa monnieri suggests that these compounds may undergo in vivo transformation.[1][2] It is hypothesized that the glycosidic linkages of bacosides can be cleaved, leading to the formation of aglycones and other metabolites that may possess enhanced biological activity and better pharmacokinetic properties.[1][2]

A study on a standardized Bacopa monnieri extract and its constituents, including this compound, indicated weak inhibitory activity on various cytochrome P450 enzymes (CYP1A2, 3A4, 2C9, 2C19, and 2D6) in vitro.[11] This suggests a potential for herb-drug interactions, although further in vivo studies are necessary to confirm the clinical significance.

Logical Relationship: In Vivo Transformation of Bacosides

Toxicology

An in silico toxicology prediction study classified this compound under toxicity class III, indicating it may be "toxic if swallowed." In a study using yeast cells, this compound exhibited toxicity. Conversely, an in vivo study on a Bacopa monnieri extract containing this compound did not show acute or chronic toxicity in rats. Further toxicological studies specifically on isolated this compound are required to establish a comprehensive safety profile.

Conclusion and Future Directions

This compound is a promising bioactive compound with demonstrated anticancer, antifungal, and neuropharmacological properties. Its binding affinity for the dopamine D1 receptor provides a molecular basis for its potential role in cognitive function. The cytotoxic effects against a broad range of cancer cell lines highlight its potential as a lead compound for anticancer drug development.

Future research should focus on several key areas:

-

Elucidation of Anticancer Mechanism: Detailed investigation into the specific signaling pathways modulated by this compound in cancer cells is crucial. Studies should explore its effects on cell cycle regulation, apoptosis induction, and other potential targets.

-

Comprehensive Pharmacokinetic Profiling: In vivo studies are needed to determine the ADME properties of this compound, including its bioavailability, metabolic fate, and excretion pathways.

-

In-depth Toxicological Assessment: A thorough safety evaluation of isolated this compound is necessary to determine its therapeutic index and potential for adverse effects.

-

In Vivo Efficacy Studies: Further in vivo studies in relevant animal models are required to validate the therapeutic potential of this compound for its various reported activities.

A deeper understanding of the pharmacological profile of this compound will be instrumental in unlocking its full therapeutic potential and advancing its development as a novel therapeutic agent.

References

- 1. This compound | CAS:94443-88-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activities of dammarane triterpene saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bacoside A Induced Sub-G0 Arrest and Early Apoptosis in Human Glioblastoma Cell Line U-87 MG through Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal jujubogenin saponins from Colubrina retusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. umb.herbalgram.org [umb.herbalgram.org]

In Vitro Antioxidant Activity of Bacopaside X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant activity of Bacopaside X, a key saponin isolated from Bacopa monnieri. While direct quantitative antioxidant data for isolated this compound is limited in publicly available literature, this document summarizes the known antioxidant properties of Bacopa monnieri extracts and related compounds, providing a strong inferential basis for its potential activity. Detailed experimental protocols for common in vitro antioxidant assays are provided to facilitate further research in this area.

Introduction to this compound and its Antioxidant Potential

Bacopa monnieri, a staple of traditional Ayurvedic medicine, is renowned for its cognitive-enhancing and neuroprotective effects.[1][2] These properties are largely attributed to a class of saponins known as bacosides. This compound is one of the major triterpenoid saponins found in Bacopa monnieri.[2] The antioxidant activity of Bacopa monnieri extracts is well-documented and is considered a key mechanism underlying its therapeutic benefits.[1][3] This activity involves the scavenging of free radicals and the upregulation of endogenous antioxidant enzymes.[[“]][5] While studies have often focused on crude extracts or mixtures like Bacoside A, the antioxidant potential of individual bacosides is an area of growing interest.

Quantitative Antioxidant Data

Direct IC50 values for purified this compound in common antioxidant assays are not extensively reported in the current body of scientific literature. However, studies on extracts of Bacopa monnieri and other isolated compounds provide valuable insights into its potential antioxidant capacity.

Table 1: Summary of In Vitro Antioxidant Activity of Bacopa monnieri Extracts and Related Compounds

| Sample Tested | Assay | IC50 Value | Reference |

| Methanolic Extract of Bacopa monnieri | DPPH Radical Scavenging | 456.07 µg/mL | [6] |

| Aqueous Extract of Bacopa monnieri | DPPH Radical Scavenging | 5 µg/mL | [7] |

| Methanol Extract of Bacopa monnieri | DPPH Radical Scavenging | 49 µg/mL | [7] |

| Bacopa monnieri Extract | DPPH Radical Scavenging | 130.6 ± 3.0 to 249.9 ± 12.1 µg/mL | [8] |

| Phenyl Glycoside (Compound 4) from B. monnieri | DPPH Radical Scavenging | 9.77 ± 0.08 µM | [9] |

| Phenyl Glycoside (Compound 5) from B. monnieri | DPPH Radical Scavenging | 3.50 ± 0.04 µM | [9] |

| Bacoside-A | ABTS Radical Scavenging | 48.13 µg/mL (compared to Ascorbic Acid at 51.23 µg/mL) | [10] |

| Spondias pinnata extract (for comparison) | Superoxide Radical Scavenging | 13.46 ± 0.66 µg/ml | [11] |

Note: The presented data is for extracts and other compounds from Bacopa monnieri and should be considered indicative of the potential antioxidant activity of this compound, though direct experimental verification is required.

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for key experiments to assess the in vitro antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[12]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)[12]

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[13]

-

Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.[13]

-

Assay Protocol:

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of the different concentrations of the test sample.

-

Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.[13]

-

For the blank, use the solvent instead of the test sample.

-

For the positive control, use a known antioxidant like ascorbic acid at various concentrations.

-

A negative control containing only the solvent and DPPH solution is also necessary.[14]

-

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[13][14][15]

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[12][15]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value (the concentration of the test sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[16]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox or Ascorbic Acid)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Preparation of Working Solution: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16][19]

-

Preparation of Test Samples: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Assay Protocol:

-

Add a small volume (e.g., 10 µL) of the different concentrations of the test sample to a 96-well plate.

-

Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

-

Prepare a blank and a positive control as in the DPPH assay.

-

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[11]

-

Calculation and IC50 Determination: The calculation of scavenging activity and determination of the IC50 value are performed similarly to the DPPH assay.

Superoxide Radical Scavenging Assay

This assay is based on the generation of superoxide radicals (O2•−) by a non-enzymatic system, such as the phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan, and the decrease in absorbance is measured.[11]

Materials:

-

Nitroblue tetrazolium (NBT)

-

NADH (Nicotinamide adenine dinucleotide)

-

PMS (Phenazine methosulfate)

-

Tris-HCl buffer or phosphate buffer

-

Test compound (this compound)

-

Positive control (e.g., Quercetin)[20]

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Reagents:

-

Preparation of Test Samples: Prepare a stock solution of this compound and serial dilutions.

-

Assay Protocol:

-

Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).[20][21]

-

Calculation and IC50 Determination: The percentage of superoxide radical scavenging is calculated using the formula for inhibition, and the IC50 value is determined as previously described.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

References

- 1. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. jptcp.com [jptcp.com]

- 4. consensus.app [consensus.app]

- 5. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. mdpi.com [mdpi.com]

- 9. Phenyl glycosides from Bacopa monnieri with their antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpbs.com [ijpbs.com]

- 11. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]

- 12. marinebiology.pt [marinebiology.pt]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. cosmobiousa.com [cosmobiousa.com]

- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. researchgate.net [researchgate.net]

- 21. phytojournal.com [phytojournal.com]

Bacopaside X and Acetylcholinesterase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopaside X, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, has garnered attention for its potential neuroprotective effects. A key area of investigation is its role as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to increased levels and prolonged availability of ACh, a strategy employed in the symptomatic treatment of neurodegenerative conditions such as Alzheimer's disease. This technical guide provides an in-depth overview of the current understanding of this compound's effects on acetylcholinesterase, summarizing key quantitative data, experimental protocols, and exploring its putative mechanism of action.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potential of this compound against acetylcholinesterase has been a subject of scientific investigation, yielding both positive and conflicting results. This section presents the available quantitative data from in vitro studies.

| Compound | IC50 Value (µM) | Source |

| This compound | 12.78 | [1][2][3] |

| Donepezil (Reference) | 0.0204 | [1][2][3] |

| Compound | Reported Activity | Source |

| This compound | No inhibitory activity against AChE |

It is crucial for researchers to acknowledge these conflicting findings. The discrepancy may arise from variations in experimental conditions, such as the source of the enzyme, purity of the this compound sample, or specific assay parameters. Further research is warranted to resolve this ambiguity.

Putative Mechanism of Action and Signaling Pathway

The primary mechanism by which this compound is proposed to exert its cognitive-enhancing effects is through the inhibition of acetylcholinesterase. This action leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Molecular docking studies suggest that this compound forms hydrogen bonds with key amino acid residues in the active site of AChE, specifically with Tyr-72, Tyr-124, and Trp-286.[1] This interaction is believed to block the entry of acetylcholine to the catalytic site, thus inhibiting its hydrolysis.

Figure 1: Proposed mechanism of this compound on cholinergic neurotransmission.

Experimental Protocols

The most cited method for determining the acetylcholinesterase inhibitory activity of this compound is a modified version of the Ellman's method. This spectrophotometric assay is based on the reaction of thiocholine, a product of acetylthiocholine iodide hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.

In Vitro Acetylcholinesterase Inhibition Assay (Modified Ellman's Method)

1. Materials and Reagents:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

-

This compound (test compound)

-

Donepezil (positive control)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) or Phosphate Buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

2. Experimental Workflow:

Figure 2: Generalized workflow for the in vitro AChE inhibition assay.

3. Assay Procedure (based on available literature):

-

Prepare serial dilutions of this compound and the positive control (Donepezil) in the appropriate buffer.

-

In a 96-well microplate, add the following to each well:

-

Buffer solution

-

AChE enzyme solution

-

Test compound solution (this compound dilution) or positive control or buffer (for blank).

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every minute for 5-10 minutes) or as an endpoint measurement.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conflicting Findings and Future Directions

The conflicting reports on the acetylcholinesterase inhibitory activity of this compound present a significant challenge and an opportunity for further research. A logical approach to addressing this discrepancy is outlined below.

Figure 3: Logical workflow to address conflicting data on this compound efficacy.

Key areas for future investigation include:

-

Standardization of Assay Protocols: A consensus on a standardized protocol for testing the AChE inhibitory activity of saponins like this compound would be beneficial for data comparability.

-

Kinetic Studies: To date, detailed kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki) for this compound are lacking in the available literature. Such studies are crucial for understanding the precise nature of the enzyme-inhibitor interaction.

-

In Vivo and Ex Vivo Studies: While in vitro assays provide valuable initial data, in vivo and ex vivo studies are necessary to confirm the physiological relevance of this compound's AChE inhibitory activity and its ability to cross the blood-brain barrier.

-

Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this compound and its analogues could provide insights into the chemical moieties responsible for AChE inhibition and guide the development of more potent and selective inhibitors.

Conclusion

This compound presents an interesting, albeit currently ambiguous, profile as an acetylcholinesterase inhibitor. While one line of evidence suggests a moderate inhibitory potential, conflicting reports necessitate a cautious interpretation of the available data. For researchers and drug development professionals, this compound remains a compound of interest within the broader context of the neuropharmacological effects of Bacopa monnieri. The path forward requires rigorous and standardized experimental approaches to unequivocally determine its efficacy and mechanism of action as an acetylcholinesterase inhibitor. The detailed protocols and logical frameworks presented in this guide are intended to support these future research endeavors.

References

Biosynthesis pathway of triterpenoid saponins in Bacopa

An In-depth Technical Guide to the Biosynthesis Pathway of Triterpenoid Saponins in Bacopa monnieri

Introduction

Bacopa monnieri (L.) Wettst., commonly known as Brahmi, is a perennial herb renowned in traditional Ayurvedic medicine for its nootropic effects, including memory enhancement and stress relief.[1][2] The primary bioactive constituents responsible for these neuropharmacological effects are a class of triterpenoid saponins called bacosides.[1][3] Bacosides are glycosides of two main dammarane-type triterpenoid aglycones: jujubogenin and pseudojujubogenin.[1][3] This technical guide provides a comprehensive overview of the biosynthesis pathway of these valuable secondary metabolites, detailing the key enzymatic steps, quantitative data on their accumulation, and the experimental protocols used for their study.

The Biosynthesis Pathway of Triterpenoid Saponins

The biosynthesis of triterpenoid saponins in Bacopa monnieri is a complex process that begins with the production of the C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through the mevalonate (MVA) and methyl-D-erythritol 4-phosphate (MEP) pathways.[4] While both pathways contribute to the isoprenoid pool, triterpenoids are primarily synthesized via the cytosolic MVA pathway.[5]

Upstream Pathway: Formation of Isoprenoid Precursors

The MVA pathway initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase (HMGR), a key regulatory enzyme, then reduces HMG-CoA to mevalonic acid.[6] Subsequent phosphorylation and decarboxylation steps lead to the formation of IPP and DMAPP.

Formation of the Triterpenoid Backbone

Two molecules of geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, are sequentially condensed to produce the C15 intermediate, farnesyl pyrophosphate (FPP).[4] The first committed step in triterpenoid saponin biosynthesis is the head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SQS), to form squalene.[1][4] Squalene then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene.

This linear precursor, 2,3-oxidosqualene, is the substrate for oxidosqualene cyclases (OSCs), which catalyze a series of cyclization reactions to form the diverse array of triterpenoid skeletons.[5] In Bacopa monnieri, dammarenediol synthase, an OSC, cyclizes 2,3-oxidosqualene into the dammarane-type triterpene backbone.[1]

Diversification through Oxidation and Glycosylation

The dammarane triterpene skeleton undergoes a series of post-cyclization modifications, primarily oxidation and glycosylation, which lead to the vast diversity of bacosides.[5]

-

Oxidation: Cytochrome P450 monooxygenases (CYP450s) catalyze the hydroxylation of the triterpenoid backbone.[5] These oxidative reactions are crucial for creating the two primary aglycones found in Bacopa monnieri: jujubogenin and pseudojujubogenin.[1]

-

Glycosylation: The final step in bacoside biosynthesis is the attachment of sugar moieties to the triterpenoid aglycones. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs).[1][3] The number, type, and linkage of these sugar molecules result in the various bacosides, such as bacoside A3, bacopaside II, and bacopasaponin C.[7] For instance, the UGT79A18 enzyme has been identified as being involved in the glycosylation of pseudojujubogenin.[3]

Caption: monnieri.

Key Enzymes in Bacoside Biosynthesis

Several key enzymes regulate the flow of metabolites through the bacoside biosynthesis pathway. Understanding the function and regulation of these enzymes is crucial for metabolic engineering efforts aimed at enhancing bacoside production.

| Enzyme | Abbreviation | Gene/Family | Role in Pathway |

| Acetyl-CoA C-acetyltransferase | AACT | AACT | Catalyzes the first step in the MVA pathway.[8] |

| 3-Hydroxy-3-methylglutaryl-CoA reductase | HMGR | HMGR | A key rate-limiting enzyme in the MVA pathway.[6] |

| Farnesyl diphosphate synthase | FPPS | FPPS | Synthesizes FPP from IPP and DMAPP.[4] |

| Squalene synthase | SQS | BmSQS1 | A critical branch-point enzyme that directs metabolic flux towards triterpene and sterol biosynthesis.[1] |

| Oxidosqualene cyclase | OSC | BmOSC | Catalyzes the cyclization of 2,3-oxidosqualene to form the dammarane skeleton.[8] |

| Cytochrome P450s | CYP450s | CYP450s | A large family of enzymes responsible for the oxidative modification of the triterpene backbone.[4][5] |

| UDP-glycosyltransferases | UGTs | BmGT | Catalyze the final glycosylation steps, attaching sugar moieties to the aglycones to form bacosides.[8] |

Quantitative Analysis of Bacosides

The concentration of bacosides in Bacopa monnieri can vary significantly depending on the plant's origin, growing conditions, and the specific tissue analyzed. Several studies have quantified the major bacosides in both wild-type and engineered plants.

Bacoside Content in Wild-Type Bacopa monnieri

The major components of "Bacoside A" are bacoside A3, bacopaside II, bacopasaponin C, and a jujubogenin isomer of bacopasaponin C.[7] The concentration ranges of these compounds in plants collected from different regions of India are summarized below.

| Bacoside Component | Concentration Range (% w/w) |

| Bacoside A3 | 0.14 - 0.85 |

| Bacopaside II | 0.12 - 0.69 |

| Jujubogenin isomer of bacopasaponin C | 0.05 - 0.72 |

| Bacopasaponin C | 0.05 - 0.44 |

| Data sourced from Deepak et al. (2005)[7] |

Enhanced Bacoside Production through Metabolic Engineering and Elicitation

Metabolic engineering and elicitor treatments have shown promise in increasing the yield of bacosides. Overexpression of squalene synthase (BmSQS1-OE) and silencing of a competitive pathway enzyme, geraniol 10-hydroxylase (BmG10H-1-KD), resulted in increased bacoside content.[9]

| Bacoside | Fold Increase in Engineered Lines |

| Bacoside A3 | ~2.5 |

| Bacopaside II | ~2.0 |

| Bacoside A | ~1.8 |

| Approximate fold increase in BmSQS1(OE)-BmG10H1(KD) lines compared to wild-type, as reported in Jeena et al. (2025)[9] |

Elicitation with methyl jasmonate (MJ) has also been shown to enhance bacoside production in in-vitro shoot cultures. Treatment with 50 μM MJ resulted in a 1.8-fold increase in bacoside A, reaching 4.4 mg/g dry weight after one week.[10] Similarly, treatment with 500µM CuSO4 increased total bacoside A content to a maximum of 4.85±0.89 mg/g DW one day after treatment.[8]

Experimental Protocols

Accurate quantification and analysis of triterpenoid saponins and the expression of their biosynthetic genes are essential for research and development. The following are detailed methodologies for key experiments.

Extraction and Quantification of Bacosides by HPLC

This protocol is adapted from methods described for the quantitative analysis of major bacosides.[7][11]

1. Extraction:

-

Accurately weigh 1.0 g of dried, powdered Bacopa monnieri plant material.

-

Extract with 25 mL of methanol by refluxing on a water bath for 30 minutes.

-

Repeat the extraction twice more with fresh methanol.

-

Pool the extracts and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

Dissolve a known amount of the extract in HPLC-grade methanol to a final concentration of 1 mg/mL.

2. HPLC Analysis:

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., Luna C18, 5 µm, 250 x 4.6 mm).[11][12]

-

Mobile Phase: Isocratic elution with a mixture of 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30°C.[11]

-

Injection Volume: 20 µL.[12]

-

Quantification: Prepare a standard curve using certified reference standards of bacoside A3, bacopaside II, etc. Calculate the concentration of each bacoside in the sample by comparing its peak area to the standard curve.

Caption: General workflow for the extraction and HPLC analysis of bacosides.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of key biosynthetic genes, such as HMGR, SQS, and OSC.

1. RNA Extraction and cDNA Synthesis:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

-